Product packaging for omega-3 Arachidonic Acid ethyl ester(Cat. No.:CAS No. 123940-93-2)

omega-3 Arachidonic Acid ethyl ester

Cat. No.: B153253
CAS No.: 123940-93-2
M. Wt: 332.5 g/mol
InChI Key: LKBDTOYINRNCSY-AFSLFLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-3 Arachidonic Acid Ethyl Ester is a specialized chemical reagent designed for research applications in lipid science and biochemistry. Arachidonic acid (AA) is conventionally classified as an omega-6 polyunsaturated fatty acid (PUFA) and is a crucial precursor for a vast array of bioactive lipid mediators . It is metabolized through three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—to generate signaling molecules such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs), which play key roles in inflammation, cardiovascular function, and carcinogenesis . The ethyl ester formulation can enhance the stability of fatty acids, making them more suitable for various experimental procedures . Researchers may utilize this compound to investigate the complex interplay between different fatty acid classes, the enzymology of eicosanoid biosynthesis, and the role of lipid mediators in inflammatory diseases , cardiovascular biology , and cancer progression . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O2 B153253 omega-3 Arachidonic Acid ethyl ester CAS No. 123940-93-2

Properties

IUPAC Name

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDTOYINRNCSY-AFSLFLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224089
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123940-93-2
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123940-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (all Z) Ethyl 8,11,14,17-eicosatetraenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EICOSATETRAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes:: The synthesis of ω-3 Arachidonic Acid ethyl ester involves the esterification of arachidonic acid with ethanol. The reaction proceeds as follows:

Arachidonic acid+Ethanolω-3 Arachidonic Acid ethyl ester\text{Arachidonic acid} + \text{Ethanol} \rightarrow \text{ω-3 Arachidonic Acid ethyl ester} Arachidonic acid+Ethanol→ω-3 Arachidonic Acid ethyl ester

Reaction Conditions::

    Reactants: Arachidonic acid, ethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Typically reflux conditions (around 78-80°C)

    Solvent: Ethanol

Industrial Production:: Industrial production methods involve large-scale esterification processes using optimized conditions to achieve high yields of the ethyl ester.

Chemical Reactions Analysis

Chemical Reactions

Omega-3 Arachidonic Acid ethyl ester participates in several chemical reactions, primarily centered around its ester functional group and unsaturated fatty acid chain.

2.1. Esterification

Esterification is the process by which arachidonic acid reacts with ethanol to form the ethyl ester. This reaction is typically catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions (around 78-80°C).

2.2. Hydrolysis

Hydrolysis is the reverse reaction of esterification, where the ethyl ester is converted back to arachidonic acid and ethanol. This reaction can be achieved through alkaline hydrolysis.

Omega 3 Arachidonic Acid ethyl ester+H2OBase CatalystArachidonic acid+Ethanol\text{Omega 3 Arachidonic Acid ethyl ester}+H_2O\xrightarrow{\text{Base Catalyst}}\text{Arachidonic acid}+\text{Ethanol}

2.3. Oxidation

Omega-3 fatty acids are susceptible to oxidation, especially at their sites of unsaturation. This oxidation can lead to the formation of various oxylipins, which mediate inflammatory processes .

2.4. Enzymatic Reactions

In biological systems, this compound interacts with various enzymes. It can inhibit arachidonoyl-CoA synthetase and modulate the activity of cyclooxygenase (COX) enzymes, affecting the synthesis of pro-inflammatory eicosanoids.

Reaction Conditions

The specific conditions under which these reactions occur are crucial for determining the yield and selectivity of the products.

  • Esterification:

    • Reactants: Arachidonic acid, ethanol

    • Catalyst: Acid catalyst (e.g., sulfuric acid)

    • Temperature: Typically reflux conditions (around 78-80°C)

    • Solvent: Ethanol

  • Hydrolysis:

    • Catalyst: Alkaline hydrolysis

  • Industrial Production: Large-scale esterification processes under optimized conditions to achieve high yields.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is essential for mammalian cells as they cannot synthesize their precursor α-linolenic acid, which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions. Once ingested, omega-3-acid ethyl esters are rapidly hydrolyzed to free fatty acids in the intestinal lumen by pancreatic lipase . These free fatty acids are then incorporated into phospholipids, cholesterol, and triglycerides .

Comparison with Similar Compounds

Compared to other omega-3 fatty acids like EPA and DHA, this compound has a unique molecular structure that sets it apart. The ethyl ester form also influences its pharmacokinetic properties. Studies show that omega-3 fatty acids provided in monoacylglycerides (MAG) reach higher plasma concentrations of EPA and DHA compared to the ethyl ester (EE) form . This difference is attributed to the fact that EE requires enzymatic breakdown, while MAG does not .

Scientific Research Applications

Medical Applications

1.1 Hypertriglyceridemia Management

Omega-3 arachidonic acid ethyl ester is primarily indicated for the management of severe hypertriglyceridemia (triglyceride levels ≥ 500 mg/dL). Clinical studies have shown that high doses (2.0 to 4.0 g/day) can significantly lower triglyceride levels by 20% to 45% in affected individuals .

Table 1: Efficacy of this compound in Reducing Triglycerides

StudyDosage (g/day)% Reduction in TriglyceridesDuration
REDUCE-IT Trial433.1%12 weeks
MARINE Trial433.1%12 weeks
ANCHOR Trial4Significant reductionVaries

1.2 Cardiovascular Health

The compound has been linked to cardiovascular protection through various mechanisms, including the modulation of inflammation and lipid metabolism. The REDUCE-IT trial demonstrated that eicosapentaenoic acid ethyl ester significantly reduced cardiovascular events in patients with elevated triglycerides despite statin therapy .

Case Study: REDUCE-IT Trial

  • Participants : High-risk patients with triglycerides ≥150 mg/dL on statins.
  • Outcome : A significant reduction in first ischemic events by 25% and total ischemic events by 31% was observed over the study duration .

Cognitive Function Improvement

Recent studies have indicated that omega-3 fatty acids play a role in enhancing cognitive function, particularly in older adults with stable coronary artery disease (CAD). A study involving high-dose omega-3 ethyl esters showed improved cognitive performance over a period of 30 months compared to control groups .

Table 2: Cognitive Function Outcomes with Omega-3 Supplementation

StudyDosage (g/day)DurationCognitive Improvement (%)
Cognitive Health Study3.3630 monthsSignificant improvement

Anti-Cancer Properties

Emerging research suggests that omega-3 fatty acids may have anti-cancer properties, particularly in breast cancer models. In animal studies, supplementation with EPA and DHA has been shown to offset pro-tumorigenic effects associated with obesity, indicating a potential role in cancer prevention .

Case Study: Breast Cancer Model

  • Findings : Mice supplemented with omega-3 fatty acids exhibited reduced tumor growth compared to control groups.

Other Potential Applications

Ongoing research is investigating the broader implications of this compound beyond hyperlipidemia and cardiovascular health. Possible applications include:

  • Neurological Disorders : Potential benefits for Alzheimer's disease and dementia.
  • Mental Health : Investigating efficacy in depression and anxiety disorders.
  • Maternal Health : Effects on pregnancy outcomes and child development.

Mechanism of Action

The exact mechanism by which ω-3 Arachidonic Acid ethyl ester exerts its effects is not entirely clear. it likely involves modulation of lipid metabolism, inflammation, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences
Compound Double Bond Positions Omega Classification Key Biological Roles
Omega-3 AA ethyl ester 8Z,11Z,14Z,17Z ω-3 Inhibits arachidonoyl-CoA synthase
Omega-6 AA ethyl ester 5Z,8Z,11Z,14Z ω-6 Precursor for pro-inflammatory eicosanoids
EPA ethyl ester (C20:5ω-3) 5Z,8Z,11Z,14Z,17Z ω-3 Reduces cardiovascular risk via NO bioavailability
DHA ethyl ester (C22:6ω-3) 4Z,7Z,10Z,13Z,16Z,19Z ω-3 Supports neural function; anti-inflammatory

Key Insights :

  • Omega-3 vs. Omega-6 AA Ethyl Esters : While both are AA derivatives, their double bond positions dictate opposing metabolic fates. Omega-3 AA ethyl ester attenuates inflammatory pathways, whereas omega-6 AA ethyl ester is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes .
Bioavailability and Pharmacokinetics
  • Absorption: Ethyl esters generally require pancreatic lipase for hydrolysis into free fatty acids, leading to slower absorption compared to monoacylglycerol (MAG) forms. For example, MAG-EPA/DHA achieves peak plasma concentrations (Cmax) 2–3 hours faster than ethyl esters .
  • Bioequivalence : High-dose (12 g) ethyl ester formulations can achieve bioequivalence if baseline ω-3 levels are low and dietary confounders (e.g., fish intake) are controlled . However, omega-3 AA ethyl ester’s pharmacokinetics remain understudied.
Metabolic and Clinical Effects

Biological Activity

Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have garnered significant attention for their health benefits, especially in cardiovascular health and inflammation management. The ethyl ester form of these fatty acids, specifically omega-3 arachidonic acid ethyl ester, is of particular interest due to its unique biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, supported by relevant studies, case data, and detailed findings.

Overview of this compound

This compound is a derivative of arachidonic acid (AA), an essential polyunsaturated fatty acid (PUFA) that plays a critical role in cellular signaling and inflammation. The ethyl ester form enhances its bioavailability and therapeutic potential. Studies indicate that omega-3 fatty acids can modulate various biological processes, including inflammation, lipid metabolism, and endothelial function.

Key Biological Activities

  • Anti-inflammatory Effects : Omega-3 fatty acids are known to inhibit pro-inflammatory pathways. They reduce the production of inflammatory cytokines and eicosanoids derived from arachidonic acid, such as leukotrienes and prostaglandins . This modulation is critical in conditions like arthritis and cardiovascular diseases.
  • Cardiovascular Protection : Omega-3 fatty acids have been shown to improve endothelial function by enhancing nitric oxide (NO) bioavailability while reducing oxidative stress. For instance, EPA treatment has been linked to increased NO release and decreased levels of reactive nitrogen species (ONOO-) in endothelial cells .
  • Lipid Metabolism : this compound influences lipid profiles by reducing triglyceride levels through enhanced beta-oxidation processes . This effect is mediated by the inhibition of acetyl-CoA carboxylase, which plays a role in fat synthesis.
  • Cancer Prevention : Research indicates that omega-3 fatty acids may inhibit tumor growth by modulating inflammatory pathways associated with cancer progression. In animal models, supplementation with EPA and DHA has shown reduced tumor growth rates .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism. A study comparing different formulations found that the ethyl ester form had lower bioavailability compared to monoacylglycerides (MAG), with plasma concentrations of EPA and DHA peaking significantly higher when delivered as MAG . This difference highlights the importance of formulation in achieving therapeutic efficacy.

Table 1: Pharmacokinetic Comparison of Omega-3 Formulations

Formulation TypePeak Concentration (EPA)Peak Concentration (DHA)Absorption Rate
Ethyl EsterLowerLowerSlower
MonoacylglycerideHigherHigherFaster

Case Study 1: Cardiovascular Outcomes

In the REDUCE-IT trial, high-dose icosapent ethyl (IPE), an ethyl ester form of EPA, significantly reduced ischemic events in patients with cardiovascular disease or diabetes . The study demonstrated a 25% reduction in major adverse cardiovascular events, underscoring the potential benefits of omega-3 supplementation in high-risk populations.

Case Study 2: Inflammatory Conditions

A clinical trial assessing the effects of omega-3 fatty acids on rheumatoid arthritis showed that patients receiving EPA/DHA supplementation experienced reduced disease activity scores and improved joint function compared to controls . This finding supports the role of omega-3s in managing chronic inflammatory conditions.

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Activation : Omega-3 fatty acids activate peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPR120), leading to anti-inflammatory effects .
  • Alteration of Membrane Composition : Incorporation into cell membranes alters lipid raft composition, affecting signaling pathways related to inflammation and cell survival .
  • Reduction of Pro-inflammatory Mediators : By inhibiting cyclooxygenase (COX) enzymes, omega-3s decrease the synthesis of pro-inflammatory eicosanoids from arachidonic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
omega-3 Arachidonic Acid ethyl ester
Reactant of Route 2
Reactant of Route 2
omega-3 Arachidonic Acid ethyl ester

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